molecular formula C25H26FN5O3 B130872 N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide

N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide

Cat. No.: B130872
M. Wt: 463.5 g/mol
InChI Key: JHSHXKJSPVHPCJ-UHFFFAOYSA-N
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Description

Cytosolic phosphoenolpyruvate carboxykinase (cPEPCK) inhibitors are compounds that target the enzyme cPEPCK, which plays a critical role in gluconeogenesis, glyceroneogenesis, and cataplerosis. This enzyme converts oxaloacetic acid into phosphoenol pyruvate in the presence of guanosine triphosphate. cPEPCK is associated with metabolic conditions such as type 2 diabetes, making its inhibitors potential candidates for therapeutic applications .

Scientific Research Applications

cPEPCK inhibitors have a wide range of scientific research applications. In chemistry, they are used to study enzyme kinetics and metabolic pathways. In biology, they are employed to investigate the role of cPEPCK in cellular metabolism and energy homeostasis. In medicine, cPEPCK inhibitors are being explored as potential treatments for metabolic disorders such as type 2 diabetes and obesity. Additionally, these inhibitors have industrial applications in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. Its use in various research areas suggests it may have multiple mechanisms of action depending on the context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cPEPCK inhibitors often involves complex organic synthesis techniques. For example, genistein, an isoflavone compound, has been identified as a cPEPCK inhibitor. The synthesis of genistein involves multiple steps, including the formation of the isoflavone core structure and subsequent modifications to enhance its inhibitory activity .

Industrial Production Methods: Industrial production of cPEPCK inhibitors would likely involve large-scale organic synthesis processes, including the use of automated synthesizers and high-throughput screening techniques to identify and optimize potential inhibitors. The production process would also include purification steps such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cPEPCK inhibitors can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and selectivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of cPEPCK inhibitors include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions are typically modified versions of the original inhibitor compounds, with enhanced binding affinity and specificity for the cPEPCK enzyme. These modifications can lead to improved therapeutic properties, such as increased potency and reduced side effects .

Comparison with Similar Compounds

cPEPCK inhibitors can be compared with other similar compounds, such as 3-mercaptopicolinic acid and 3-alkyl-1,8-dibenzylxanthines. These compounds also target the cPEPCK enzyme but may differ in their binding affinities, selectivity, and inhibitory mechanisms. For example, 3-mercaptopicolinic acid is known to inhibit cPEPCK non-competitively, while genistein exhibits mixed inhibition .

List of Similar Compounds:
  • 3-Mercaptopicolinic acid
  • 3-Alkyl-1,8-dibenzylxanthines
  • Genistein

These compounds highlight the diversity of cPEPCK inhibitors and their potential for therapeutic applications.

Properties

IUPAC Name

N-[4-[[3-butyl-1-[(2-fluorophenyl)methyl]-2,6-dioxo-7H-purin-8-yl]methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c1-3-4-13-30-23-22(24(33)31(25(30)34)15-18-7-5-6-8-20(18)26)28-21(29-23)14-17-9-11-19(12-10-17)27-16(2)32/h5-12H,3-4,13-15H2,1-2H3,(H,27,32)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSHXKJSPVHPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)NC(=N2)CC4=CC=C(C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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